molecular formula C15H10F2N2O B1336498 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899364-14-8

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1336498
CAS No.: 899364-14-8
M. Wt: 272.25 g/mol
InChI Key: KWPYOKPDBHLHRD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both fluorinated aromatic and imidazo[1,2-a]pyridine moieties

Scientific Research Applications

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic applications.

Mechanism of Action

The mechanism of action of “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is related to its catalytic activity in the oxidation of catechol to o-quinone . This process is based on the principle of catecholase .

Future Directions

The future directions for “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their catalytic activities and potential applications in various fields . The synthesis of fluorinated pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound reacts with the imidazo[1,2-a]pyridine core.

    Aldehyde Functionalization: The final step typically involves formylation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(3,4-Difluorophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the specific positioning of the difluorophenyl group and the aldehyde functionality, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups within the imidazo[1,2-a]pyridine scaffold provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c1-9-2-5-14-18-15(13(8-20)19(14)7-9)10-3-4-11(16)12(17)6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPYOKPDBHLHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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